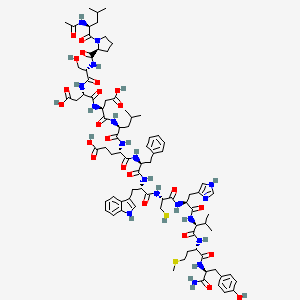
FZD7-binding peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The FZD7-binding peptide is a synthetic peptide designed to target the Frizzled-7 receptor, a key component of the Wnt signaling pathway. This receptor is implicated in various biological processes, including cell proliferation, differentiation, and migration. The this compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where it can inhibit tumor growth and metastasis by blocking the Wnt/β-catenin signaling pathway .
准备方法
Synthetic Routes and Reaction Conditions: The FZD7-binding peptide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of this compound follows Good Manufacturing Practice (GMP) guidelines to ensure high purity and quality. The process involves large-scale SPPS, followed by rigorous purification steps such as high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
化学反应分析
Types of Reactions: The FZD7-binding peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted to enhance its binding affinity or stability.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed:
Oxidation: Sulfoxides or disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with enhanced properties.
科学研究应用
The FZD7-binding peptide has a wide range of scientific research applications:
Cancer Therapy: It is used to inhibit the Wnt/β-catenin signaling pathway, which is often upregulated in cancers such as triple-negative breast cancer. .
Stem Cell Research: The peptide can modulate stem cell differentiation and proliferation by targeting the Frizzled-7 receptor.
Drug Development: It serves as a lead compound for developing new therapeutic agents targeting the Wnt signaling pathway.
Biological Studies: Researchers use the peptide to study the role of the Frizzled-7 receptor in various biological processes, including cell migration and tissue regeneration.
作用机制
The FZD7-binding peptide exerts its effects by specifically binding to the Frizzled-7 receptor, thereby blocking the interaction between the receptor and its natural ligands, the Wnt proteins. This inhibition prevents the activation of the Wnt/β-catenin signaling pathway, leading to reduced nuclear translocation of β-catenin and subsequent downregulation of target genes involved in cell proliferation and survival . The peptide also induces apoptosis in cancer cells by disrupting the signaling pathways that promote cell survival .
相似化合物的比较
- Frizzled-1-binding peptide
- Frizzled-2-binding peptide
- Frizzled-4-binding peptide
Comparison:
- Frizzled-1-binding peptide: Targets the Frizzled-1 receptor, which is also involved in the Wnt signaling pathway but has different tissue distribution and biological functions compared to Frizzled-7 .
- Frizzled-2-binding peptide: Similar to Frizzled-1, it targets the Frizzled-2 receptor and has distinct roles in development and disease .
- Frizzled-4-binding peptide: Targets the Frizzled-4 receptor, which is implicated in retinal vascular development and diseases such as familial exudative vitreoretinopathy .
Uniqueness of FZD7-binding Peptide: The this compound is unique in its high specificity for the Frizzled-7 receptor, making it a valuable tool for targeting cancers that overexpress this receptor. Its ability to inhibit the Wnt/β-catenin signaling pathway with high affinity and specificity sets it apart from other Frizzled-binding peptides .
属性
分子式 |
C83H114N18O23S2 |
|---|---|
分子量 |
1796.0 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C83H114N18O23S2/c1-42(2)29-56(92-76(117)60(35-67(107)108)96-77(118)61(36-68(109)110)97-79(120)63(39-102)98-81(122)65-19-14-27-101(65)83(124)62(30-43(3)4)88-45(7)103)73(114)89-53(24-25-66(105)106)71(112)93-57(32-46-15-10-9-11-16-46)74(115)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(116)99-64(40-125)80(121)95-59(34-49-38-85-41-87-49)78(119)100-69(44(5)6)82(123)90-54(26-28-126-8)72(113)91-55(70(84)111)31-47-20-22-50(104)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102,104,125H,14,19,24-36,39-40H2,1-8H3,(H2,84,111)(H,85,87)(H,88,103)(H,89,114)(H,90,123)(H,91,113)(H,92,117)(H,93,112)(H,94,115)(H,95,121)(H,96,118)(H,97,120)(H,98,122)(H,99,116)(H,100,119)(H,105,106)(H,107,108)(H,109,110)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1 |
InChI 键 |
IAZGQQUTTRFISH-AXEDDYHBSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CS)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















